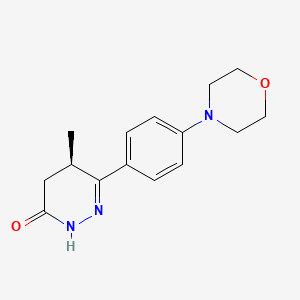
Dnmdp-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML379 is a biologically active compound known for its potent and selective inhibition of TP53 mutant cancer cells. It has a molecular formula of C15H19N3O2 and a molecular weight of 273.33. ML379 is particularly effective in inhibiting TP53 mutant HeLa cells with an IC50 value of 13 nanomolar, displaying over 1,000-fold selectivity compared to TP53 wild-type cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML379 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazinone core and subsequent functionalization to introduce the morpholinyl and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ML379 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ML379 undergoes various chemical reactions, including:
Oxidation: ML379 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ML379.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ML379 has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical studies to understand the behavior of TP53 mutant cells.
Biology: Employed in cell biology to study the effects of TP53 mutations and to develop targeted therapies.
Medicine: Potential therapeutic agent for cancers with TP53 mutations, offering a targeted approach with minimal effects on normal cells.
Industry: Could be used in the development of diagnostic tools and assays for detecting TP53 mutations.
Mechanism of Action
ML379 exerts its effects by selectively inhibiting TP53 mutant cancer cells. It binds to the mutant TP53 protein, disrupting its function and leading to cell death. The molecular targets include the TP53 protein itself and associated pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another TP53 inhibitor but with different selectivity and potency.
RG7112: A small molecule that inhibits the interaction between TP53 and MDM2.
MI-773: A potent inhibitor of the TP53-MDM2 interaction with distinct chemical properties.
Uniqueness of ML379
ML379 is unique due to its high selectivity for TP53 mutant cells and its low nanomolar activity in a larger panel of TP53 mutant cell lines. This makes it a valuable tool for research and potential therapeutic applications, distinguishing it from other TP53 inhibitors .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4R)-4-methyl-3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-14(19)16-17-15(11)12-2-4-13(5-3-12)18-6-8-20-9-7-18/h2-5,11H,6-10H2,1H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
AUJRLIIKYCIXHN-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















